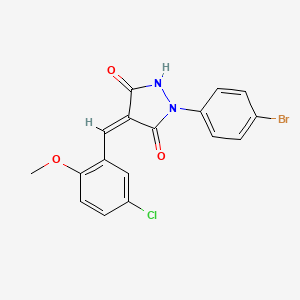
4,6-di-tert-butyl-2-(4-hydroxy-3-methoxyphenyl)-1,3-benzoxazol-7-ol
Vue d'ensemble
Description
4,6-di-tert-butyl-2-(4-hydroxy-3-methoxyphenyl)-1,3-benzoxazol-7-ol, also known as Tinopal CBS-X, is a fluorescent whitening agent that is commonly used in the textile industry to improve the brightness and whiteness of fabrics. However, this compound has also been the subject of scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 4,6-di-tert-butyl-2-(4-hydroxy-3-methoxyphenyl)-1,3-benzoxazol-7-ol CBS-X involves its ability to absorb UV light and emit blue light, which results in the enhancement of the whiteness and brightness of fabrics. In terms of its use as a fluorescent probe, this compound binds to biomolecules and undergoes a conformational change that results in a change in its fluorescence properties. As a photosensitizer, 4,6-di-tert-butyl-2-(4-hydroxy-3-methoxyphenyl)-1,3-benzoxazol-7-ol CBS-X is activated by light and generates reactive oxygen species that can damage cancer cells.
Biochemical and Physiological Effects
4,6-di-tert-butyl-2-(4-hydroxy-3-methoxyphenyl)-1,3-benzoxazol-7-ol CBS-X has been shown to have low toxicity and is generally considered safe for use in various applications. However, some studies have reported that this compound can induce DNA damage and cell death in certain cell types, which may have implications for its use in photodynamic therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4,6-di-tert-butyl-2-(4-hydroxy-3-methoxyphenyl)-1,3-benzoxazol-7-ol CBS-X is its high fluorescence quantum yield, which makes it a highly sensitive probe for the detection of biomolecules. However, its use as a photosensitizer is limited by its low absorption in the visible light range, which may require the use of high-intensity light sources.
Orientations Futures
There are several potential future directions for research involving 4,6-di-tert-butyl-2-(4-hydroxy-3-methoxyphenyl)-1,3-benzoxazol-7-ol CBS-X. One area of interest is the development of new fluorescent probes based on this compound for the detection of specific biomolecules. Another potential direction is the modification of 4,6-di-tert-butyl-2-(4-hydroxy-3-methoxyphenyl)-1,3-benzoxazol-7-ol CBS-X to improve its absorption in the visible light range for use as a more effective photosensitizer in photodynamic therapy. Additionally, the use of 4,6-di-tert-butyl-2-(4-hydroxy-3-methoxyphenyl)-1,3-benzoxazol-7-ol CBS-X in other applications, such as imaging and sensing, may also be explored in future research.
Applications De Recherche Scientifique
4,6-di-tert-butyl-2-(4-hydroxy-3-methoxyphenyl)-1,3-benzoxazol-7-ol CBS-X has been extensively studied for its potential applications in various scientific fields. One of the main areas of research is its use as a fluorescent probe for the detection of biomolecules, such as proteins and nucleic acids. This compound has also been investigated as a photosensitizer for photodynamic therapy, which involves the use of light to activate a photosensitive compound to generate reactive oxygen species that can kill cancer cells.
Propriétés
IUPAC Name |
4,6-ditert-butyl-2-(4-hydroxy-3-methoxyphenyl)-1,3-benzoxazol-7-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO4/c1-21(2,3)13-11-14(22(4,5)6)18(25)19-17(13)23-20(27-19)12-8-9-15(24)16(10-12)26-7/h8-11,24-25H,1-7H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFGNEUCEYNEXDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C2=C1N=C(O2)C3=CC(=C(C=C3)O)OC)O)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Ditert-butyl-2-(4-hydroxy-3-methoxyphenyl)-1,3-benzoxazol-7-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(5-chloro-2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B3730629.png)
![9-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B3730632.png)
![ethyl [3-cyclopropyl-6-(4-hydroxyphenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate](/img/structure/B3730634.png)
![9-(1-methyl-1H-pyrazol-5-yl)-2-(methylthio)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B3730641.png)
![5-(4-chlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B3730669.png)
![1,3-dimethyl-4-(3,4,5-trimethoxyphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B3730674.png)
![3-{[(4-bromophenyl)amino]sulfonyl}-N-(2-methylphenyl)benzamide](/img/structure/B3730679.png)
![N-(3,4-dimethoxyphenyl)-2-[(9-methyl-6-oxo-6,9-dihydro-1H-purin-8-yl)thio]acetamide](/img/structure/B3730684.png)
![8-[(2-chlorobenzyl)thio]-9-methyl-1,9-dihydro-6H-purin-6-one](/img/structure/B3730689.png)

![4-methoxy-3-{[(3-methylphenyl)amino]sulfonyl}-N-phenylbenzamide](/img/structure/B3730712.png)
![4-hydroxy-6-methyl-3-[3-(3,4,5-trimethoxyphenyl)acryloyl]-2H-pyran-2-one](/img/structure/B3730715.png)
![3-[(2-chloro-5-{[(2-methoxyphenyl)amino]sulfonyl}benzoyl)amino]benzoic acid](/img/structure/B3730719.png)
![2-({[4-allyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-4(3H)-quinazolinone](/img/structure/B3730727.png)